molecular formula C18H22O3 B5182122 1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B5182122
M. Wt: 286.4 g/mol
InChI Key: OZCRMPZAIHVJBF-UHFFFAOYSA-N
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Description

1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-ones. This compound is characterized by its unique structure, which includes a butoxy group at the first position, a methyl group at the third position, and a tetrahydrobenzo[c]chromen-6-one core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the following steps:

    Formation of the Chromen-6-one Core: The initial step involves the cyclization of appropriate precursors to form the chromen-6-one core. This can be achieved through the condensation of salicylaldehyde derivatives with suitable diketones under acidic or basic conditions.

    Introduction of the Butoxy Group: The butoxy group is introduced via an etherification reaction. This involves the reaction of the chromen-6-one intermediate with butyl bromide in the presence of a base such as potassium carbonate.

    Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the chromen ring.

    Substitution: Nucleophilic substitution reactions can occur at the butoxy group, where nucleophiles such as thiols or amines replace the butoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Saturated chromen derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly phosphodiesterase inhibitors, which are relevant in the treatment of neurodegenerative diseases.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets:

    Phosphodiesterase Inhibition: The compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in cellular signaling pathways.

    Antioxidant Activity: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress, which is beneficial in preventing cellular damage.

Comparison with Similar Compounds

1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be compared with other similar compounds such as:

    1-ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Similar structure but with an ethoxy group instead of a butoxy group.

    3-methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Contains a methoxy group at the third position.

    3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Features an ethyl group at the second position instead of a methyl group.

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

IUPAC Name

1-butoxy-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-3-4-9-20-15-10-12(2)11-16-17(15)13-7-5-6-8-14(13)18(19)21-16/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCRMPZAIHVJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC2=C1C3=C(CCCC3)C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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